molecular formula C26H18N2O B14262113 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole CAS No. 137720-94-6

2-(2-Benzoylphenyl)-3-phenyl-2H-indazole

Cat. No.: B14262113
CAS No.: 137720-94-6
M. Wt: 374.4 g/mol
InChI Key: HQEZBTVUUWALHK-UHFFFAOYSA-N
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Description

2-(2-Benzoylphenyl)-3-phenyl-2H-indazole is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. Continuous flow synthesis allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoylphenyl)-3-phenyl-2H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives, such as brominated compounds.

Scientific Research Applications

2-(2-Benzoylphenyl)-3-phenyl-2H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Benzoylphenyl)propanoic acid
  • 2-{3-[(Hydroxyimino)(phenyl)methyl]phenyl}propanoic acid

Uniqueness

2-(2-Benzoylphenyl)-3-phenyl-2H-indazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

137720-94-6

Molecular Formula

C26H18N2O

Molecular Weight

374.4 g/mol

IUPAC Name

phenyl-[2-(3-phenylindazol-2-yl)phenyl]methanone

InChI

InChI=1S/C26H18N2O/c29-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)28-25(19-11-3-1-4-12-19)21-15-7-9-17-23(21)27-28/h1-18H

InChI Key

HQEZBTVUUWALHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NN2C4=CC=CC=C4C(=O)C5=CC=CC=C5

Origin of Product

United States

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